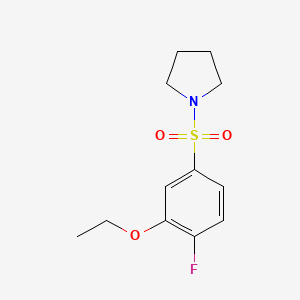
1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrrolidine” is a chemical compound with the molecular formula C12H16FNO3S . It has an average mass of 273.324 Da and a monoisotopic mass of 273.083496 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The molecule also contains an ethoxy group and a fluorophenyl group attached to the pyrrolidine ring .Wissenschaftliche Forschungsanwendungen
Proton Exchange Membranes for Fuel Cells
A study by Kim et al. (2008) focused on the development of comb-shaped poly(arylene ether sulfone)s as proton exchange membranes for fuel cell applications. The research introduced sulfonated side-chain grafting units containing sulfonic acid groups synthesized using sulfonated 4-fluorobenzophenone, a compound structurally similar to 1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrrolidine. These membranes exhibited high proton conductivity, suggesting their potential as effective materials for fuel cell technologies (Kim, G. Robertson, & M. Guiver, 2008).
Drug Discovery and Medicinal Chemistry
Duan et al. (2019) discovered a series of phenyl (3-phenylpyrrolidin-3-yl)sulfone compounds as selective, orally active RORγt inverse agonists through structure-based design. These compounds, leveraging the pyrrolidine core similar to this compound, showed promising pharmacokinetic profiles and efficacy in animal models of inflammation, highlighting their potential in treating autoimmune diseases (Duan et al., 2019).
Fluorescent Sensors and Molecular Probes
Yang et al. (2013) developed a heteroatom-containing organic fluorophore demonstrating aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. While not directly using this compound, the study highlights the potential of incorporating such structures into fluorescent pH sensors for biological and environmental applications (Yang et al., 2013).
Polymer Science for Advanced Materials
Spjut, Qian, and Elofsson (2010) introduced the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for the protection of hydroxyl groups in carbohydrate chemistry. This protective group, related to the structure of interest, was shown to be cleavable under mild conditions, underscoring the versatility of fluoro-sulfonyl compounds in the synthesis of complex organic molecules (Spjut, Qian, & Elofsson, 2010).
Zukünftige Richtungen
The future directions in the study of “1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrrolidine” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications. Pyrrolidine derivatives are of great interest in medicinal chemistry due to their potential for the treatment of human diseases .
Eigenschaften
IUPAC Name |
1-(3-ethoxy-4-fluorophenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3S/c1-2-17-12-9-10(5-6-11(12)13)18(15,16)14-7-3-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIFUUKJTKRFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

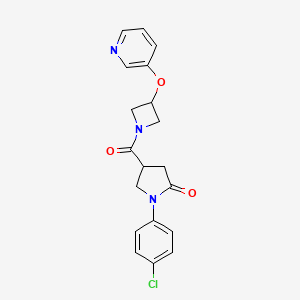
![3-Methyl-1-(3-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2867549.png)
![Methyl 5-[[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B2867550.png)
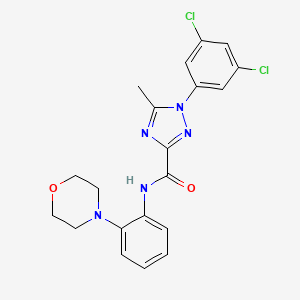
![5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2867556.png)
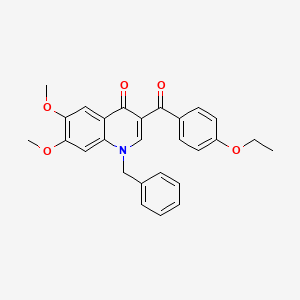

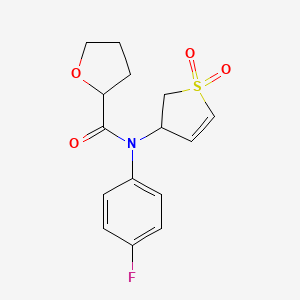
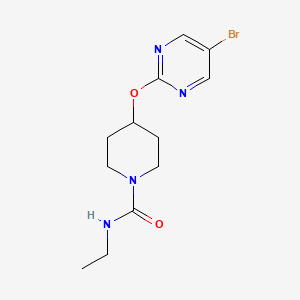
![1-[(2-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2867562.png)
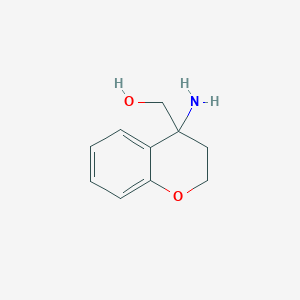
![1-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2867564.png)

amino}acetamide](/img/structure/B2867567.png)